Ethyl 7-iodoisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H10INO2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
ethyl 7-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
AQARXBWTCBUXPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)I |
Origin of Product |
United States |
Preparation Methods
Halogenation of Ethyl Isoquinoline-3-carboxylate Precursors
One common approach starts with ethyl isoquinoline-3-carboxylate derivatives, which are then selectively iodinated at position 7. For example, ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride at 80°C, followed by substitution reactions to introduce iodine at the 7-position through halogen exchange or direct iodination steps.
Domino One-Pot Synthesis of Isoquinoline-3-carboxylates
A practical and efficient method involves domino reactions of phthalaldehydes with aminoesters such as diethyl aminomalonate or ethyl glycinate in the presence of sodium ethoxide and magnesium sulfate. This reaction proceeds via intermediate imines and cyclizations to form the isoquinoline-3-carboxylate skeleton in one pot, yielding ethyl isoquinoline-3-carboxylates in 70-80% isolated yields.
This method can be adapted to introduce substituents at the 7-position by using appropriately substituted phthalaldehydes (e.g., 7-iodophthalaldehyde) as starting materials, allowing direct formation of this compound.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed reactions, such as Suzuki or Ullmann-type couplings, have been used to introduce aryl or halogen substituents on isoquinoline cores. For instance, 7-iodoisoquinoline derivatives can be synthesized by palladium-catalyzed coupling of 7-bromo or 7-chloro isoquinoline-3-carboxylates with iodide sources or via direct iodination of palladium-activated intermediates.
Multi-Step Synthesis from Tyrosine Derivatives
Patent literature describes a multi-step synthesis starting from L-tyrosine derivatives, involving esterification, Ullmann-type phenoxy substitution, Pictet-Spengler cyclization, oxidation, and halogenation steps to yield 7-substituted isoquinoline-3-carboxylates. The iodine substituent at position 7 can be introduced via halogen exchange or direct iodination during these sequences.
Detailed Reaction Conditions and Yields
Mechanistic Insights
- The domino one-pot synthesis proceeds via formation of imine intermediates between phthalaldehyde and aminoesters, followed by cyclization to the isoquinoline ring.
- Halogenation at position 7 is typically electrophilic aromatic substitution facilitated by activating groups or via radical bromination followed by halogen exchange to iodine.
- Palladium-catalyzed cross-coupling reactions enable selective functionalization at position 7 by exploiting the reactivity of halogenated intermediates.
Summary and Recommendations
This compound can be prepared efficiently by:
- Utilizing a domino one-pot synthesis from 7-iodophthalaldehyde and aminoesters to directly form the iodinated isoquinoline-3-carboxylate.
- Alternatively, preparing ethyl isoquinoline-3-carboxylate first and then performing selective iodination or halogen exchange at position 7.
- Employing palladium-catalyzed cross-coupling reactions for late-stage introduction of iodine substituents.
The choice of method depends on available starting materials, scale, and desired purity. The domino one-pot approach offers simplicity and good yields, while palladium-catalyzed methods provide versatility for further functionalization.
This detailed analysis synthesizes multiple literature and patent sources to provide a comprehensive overview of the preparation methods for this compound, including reaction conditions, yields, and mechanistic considerations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
Ethyl 7-iodoisoquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 7-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Effects at the 7-Position
The 7-position substituent significantly influences the electronic environment, solubility, and reactivity of isoquinoline-3-carboxylate derivatives. Key comparisons are summarized below:
Table 1: Substituent Effects on Physical and Spectral Properties
Key Observations :
- Melting Points : Halogen substituents (Cl, Br) increase melting points compared to methyl or trifluoromethyl groups due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding). The iodine analog is expected to follow this trend, with a higher melting point than bromo or chloro derivatives .
- NMR Shifts : Electron-withdrawing groups (Cl, Br, CF₃) deshield aromatic protons, shifting ¹H NMR signals downfield. Iodine’s polarizable electron cloud may cause additional anisotropic effects, leading to distinct splitting patterns .
Ester Group Variations
The ester group at the 3-position affects solubility and metabolic stability. Ethyl esters generally offer better lipophilicity than methyl or bulky esters (e.g., isopropyl, tert-butyl).
Table 2: Ester Group Impact on Solubility
Key Observations :
- Ethyl esters balance lipophilicity and solubility, making them preferable for drug delivery. The iodine analog’s larger substituent may further increase LogP, reducing aqueous solubility compared to chloro or methyl derivatives .
Positional Isomerism and Halogen Effects
Compounds with halogen substitutions at adjacent positions (e.g., 6 vs. 7) exhibit distinct reactivities:
Table 3: Halogen Position and Reactivity
Key Observations :
- Halogens at the 7-position are more electronically activated for cross-coupling reactions due to proximity to the electron-deficient isoquinoline nitrogen. Iodine’s weaker C-I bond (vs. C-Br or C-Cl) may enhance oxidative addition in catalysis .
Q & A
Q. What are the standard synthetic routes for Ethyl 7-iodoisoquinoline-3-carboxylate?
The synthesis typically involves iodination of a quinoline precursor (e.g., 7-aminoisoquinoline-3-carboxylate) using iodine monochloride (ICl) or N-iodosuccinimide (NIS), followed by esterification with ethyl chloroformate in the presence of triethylamine. Key steps include maintaining anhydrous conditions and low temperatures (0–5°C) to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- 1H/13C NMR : Confirms the iodine substituent’s position and ester group integrity.
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at 343.02 g/mol).
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
- X-ray crystallography : Resolves crystal structure if single crystals are obtained .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include:
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293).
- Enzymatic inhibition : Target-specific assays (e.g., topoisomerase II) to explore mechanistic pathways .
Advanced Research Questions
Q. How does the iodine substituent influence biological activity compared to halogenated analogs?
The iodine atom enhances lipophilicity, improving cell membrane penetration compared to chloro/fluoro analogs. This property is critical for targeting intracellular pathogens or enzymes. For example, iodine’s larger atomic radius may sterically hinder interactions with certain targets, necessitating comparative structure-activity relationship (SAR) studies .
Q. What strategies address low yields in nucleophilic substitution reactions of this compound?
Challenges include steric hindrance from the isoquinoline ring. Solutions:
Q. How can contradictory data in antimicrobial studies be resolved?
Q. What is the proposed mechanism for its anticancer activity?
Preliminary hypotheses suggest intercalation into DNA or inhibition of topoisomerase enzymes. Advanced studies should include:
- DNA-binding assays : Fluorescence quenching or ethidium bromide displacement.
- Enzyme kinetics : Measure inhibition constants (Ki) using recombinant enzymes.
- Molecular docking : Simulate interactions with DNA or enzyme active sites .
Q. How can researchers optimize storage conditions to prevent ester hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
